REACTION_CXSMILES
|
[CH2:1]1[NH:6][CH2:5][CH2:4][N:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]12.[Cl:11][C:12]1[CH:17]=[N:16][CH:15]=[C:14](Cl)[N:13]=1.C(N(CC)CC)C>C(#N)C>[Cl:11][C:12]1[N:13]=[C:14]([N:6]2[CH2:5][CH2:4][N:3]3[CH2:7][CH2:8][CH2:9][CH2:10][CH:2]3[CH2:1]2)[CH:15]=[N:16][CH:17]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1C2N(CCN1)CCCC2
|
Name
|
|
Quantity
|
4.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
After cooling
|
Type
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FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with a little acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue is partitioned between water and ether
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 100 ml
|
Type
|
WASH
|
Details
|
The combined ether layer is washed with saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent the clear filtrate
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After two crystallizations from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC(=N1)N1CC2N(CC1)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |